2-Pyridinecarbonitrile, 6-iodo-
Description
2-Pyridinecarbonitrile, 6-iodo- (CAS: 1192356-22-1) is a pyridine derivative with a nitrile group at position 2 and an iodine substituent at position 6. Its molecular formula is C₉H₁₁N₃·HCl, indicating its hydrochloride salt form, which is commonly utilized in pharmaceutical synthesis as an intermediate . This compound is structurally related to other pyridine-based molecules but distinguishes itself through its substitution pattern and physicochemical properties.
Properties
Molecular Formula |
C6H3IN2 |
|---|---|
Molecular Weight |
230.01 g/mol |
IUPAC Name |
6-iodopyridine-2-carbonitrile |
InChI |
InChI=1S/C6H3IN2/c7-6-3-1-2-5(4-8)9-6/h1-3H |
InChI Key |
LPXMCRHRPUVIDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)I)C#N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity:
Research has shown that derivatives of pyridine compounds, including 2-pyridinecarbonitrile, exhibit antitumor properties. For instance, studies on imidazole hybrids containing pyridine scaffolds demonstrated their effectiveness as inhibitors of carbonic anhydrases, which are implicated in tumor growth. These compounds showed selective inhibition against certain cancer cell lines while being non-toxic to normal cells .
Pharmacological Studies:
The pharmacological profile of pyridine derivatives has been extensively studied. Compounds similar to 2-pyridinecarbonitrile have been linked to various biological activities, including anticancer, anti-inflammatory, and analgesic effects. A recent study highlighted the synthesis of new pyrrole derivatives based on pyridine structures that showed promising pharmacological activities .
Organic Synthesis
Synthesis of Intermediates:
2-Pyridinecarbonitrile, 6-iodo- serves as a crucial intermediate for synthesizing various organic compounds. It can be utilized in palladium-catalyzed cross-coupling reactions to produce complex heterocyclic structures. For example, when combined with amines in a one-pot reaction, it yields dipyrido compounds with potential biological activity .
C–H Functionalization:
Recent advancements in synthetic methods have allowed for the C–H functionalization of pyridine derivatives like 2-pyridinecarbonitrile. This method enables the production of substituted ureas and other valuable compounds without the need for solvents or halides, promoting greener chemistry practices .
Agricultural Chemistry
Pesticide Development:
The synthesis of 2-cyanopyridine derivatives, including 2-pyridinecarbonitrile, is vital for developing new pesticides. These compounds serve as intermediates in the production of agrochemicals that can effectively control pests while minimizing environmental impact . The efficient synthesis methods reported also suggest potential for industrial-scale applications.
Data Table: Applications Overview
Case Studies
Case Study 1: Antitumor Activity
A study investigated the antitumor potential of imidazole-based hybrids incorporating pyridine structures. The results indicated that these compounds inhibited tumor growth effectively while maintaining low toxicity to normal cells, demonstrating the therapeutic potential of pyridine derivatives like 2-pyridinecarbonitrile .
Case Study 2: Synthesis Methodology
Researchers developed a solvent-free method for synthesizing pyridine-2-yl substituted ureas through C–H functionalization involving 2-pyridinecarbonitrile. This method not only improved yields but also adhered to green chemistry principles by eliminating harmful solvents .
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
Pyridine derivatives with halogen substituents are critical in medicinal chemistry and materials science. Below is a comparative analysis of key analogues:
Key Differences :
- Electronic Effects: Iodine (6-I) in 2-Pyridinecarbonitrile, 6-iodo- offers polarizability for halogen bonding, whereas fluorine (6-F) in 6-Fluoro-3-hydroxypicolinonitrile increases electronegativity, impacting solubility and binding affinity.
- Reactivity : Multi-halogenated derivatives (e.g., 6-Bromo-2-chloro-4-iodopyridin-3-amine) are tailored for sequential Suzuki-Miyaura couplings, while the nitrile group in 2-Pyridinecarbonitrile, 6-iodo- facilitates nucleophilic additions.
Methyl-Substituted Analogues
Methyl groups alter steric and electronic properties:
Comparison :
- Steric Impact : The methyl group in 6-Methylpyridine-2-carbonitrile reduces steric hindrance compared to iodine, favoring reactions at the pyridine core.
- Synthetic Utility : Methyl derivatives are often precursors to iodinated compounds via halogen-exchange reactions.
Heterocyclic-Fused Derivatives
Fused-ring systems expand π-conjugation and bioactivity:
Contrast with 2-Pyridinecarbonitrile, 6-iodo- :
- Bioactivity: Fused rings (e.g., triazolo- or imidazopyridines) often exhibit enhanced binding to biological targets compared to monocyclic pyridines.
- Synthetic Complexity : Fused systems require multi-step syntheses, whereas 2-Pyridinecarbonitrile, 6-iodo- is more accessible for modular derivatization.
Carbamate and Ester Derivatives
Functional groups like carbamates or esters influence stability and bioavailability:
Comparison :
- Stability : Carbamates (e.g., tert-Butyl derivatives) enhance stability under acidic conditions compared to nitriles.
- Functionalization : Esters (e.g., Methyl 6-iodopicolinate) are hydrolyzed to acids for further coupling, whereas nitriles are converted to amines or tetrazoles.
Q & A
Q. What are the common synthetic routes for preparing 6-iodo-2-pyridinecarbonitrile?
The synthesis of 6-iodo-2-pyridinecarbonitrile typically involves halogenation or substitution reactions. A viable approach is iodination of pre-functionalized pyridinecarbonitrile precursors. For example:
- Halogenation : Direct iodination of 2-pyridinecarbonitrile derivatives using iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions.
- Cyclization : Adapting methods for analogous compounds, such as cyclization of aminopyridine intermediates with carbonitriles under acidic conditions (e.g., acetic acid) .
- Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) using boronic acid derivatives, though this requires prior introduction of a leaving group (e.g., bromine) at the 6-position .
Q. What spectroscopic techniques are essential for characterizing 6-iodo-2-pyridinecarbonitrile?
Key methods include:
- NMR : H and C NMR to confirm regioselectivity of iodination and cyano group placement. For example, downfield shifts in aromatic protons adjacent to iodine can indicate successful substitution .
- IR : Detection of the nitrile stretch (~2220 cm) and C-I bonds (~500 cm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns (e.g., iodine’s characteristic M+2 peak) .
Q. How can solubility and stability challenges be addressed during experimental workflows?
- Solubility : Use polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures, as nitriles often exhibit limited aqueous solubility.
- Stability : Store under inert atmospheres (N/Ar) at 2–8°C to prevent hydrolysis of the nitrile group or iodine displacement .
Advanced Research Questions
Q. How can regioselectivity be optimized during iodination of 2-pyridinecarbonitrile derivatives?
Regioselectivity is influenced by:
- Directing Groups : The nitrile group at the 2-position directs electrophilic substitution to the para (6-) position. Steric effects from substituents can alter this preference.
- Catalysts : Lewis acids (e.g., FeCl) or iodine-specific catalysts (e.g., CuI) enhance selectivity .
- Reaction Conditions : Lower temperatures (0–25°C) and controlled stoichiometry minimize over-iodination .
Q. What computational methods are suitable for predicting electronic properties of 6-iodo-2-pyridinecarbonitrile?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution .
- Molecular Dynamics (MD) : Simulate interactions in biological systems (e.g., protein binding) using force fields parameterized for halogens .
- Spectroscopic Predictions : Compare computed IR/NMR spectra with experimental data to resolve structural ambiguities .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for definitive structural confirmation) .
- Solvent Effects : Record NMR in deuterated DMSO or CDCl to assess solvent-induced shifts .
- Isotopic Labeling : Introduce C or N labels to trace signal origins in complex spectra .
Q. What are the potential applications of 6-iodo-2-pyridinecarbonitrile in drug discovery?
- Pharmacophore Design : The iodine atom enhances lipophilicity and binding to hydrophobic pockets in targets (e.g., kinases) .
- Anticancer Agents : Derivatives with halogenated pyridines show antitumor activity by inhibiting DNA repair enzymes (e.g., PARP) .
- Probe Molecules : Use iodine’s radiolabeling potential (I) for imaging studies .
Q. How does 6-iodo-2-pyridinecarbonitrile perform in corrosion inhibition studies?
- Mechanism : Adsorbs onto metal surfaces (e.g., mild steel) via lone pairs from the nitrile and iodine, forming protective layers. Electrochemical impedance spectroscopy (EIS) and polarization curves quantify efficiency .
- Optimization : Compare inhibition efficiency with non-iodinated analogs to assess halogen effects .
Methodological Considerations
Q. Designing experiments to study reaction kinetics of iodination
Q. Validating biological activity in cell-based assays
- Dose-Response : Test cytotoxicity (e.g., MTT assay) across concentrations (1–100 µM) in cancer cell lines (e.g., HeLa, MCF-7) .
- Target Engagement : Use Western blotting to confirm inhibition of specific pathways (e.g., PI3K/Akt) .
Q. Addressing synthetic yield discrepancies between literature and experimental results
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
